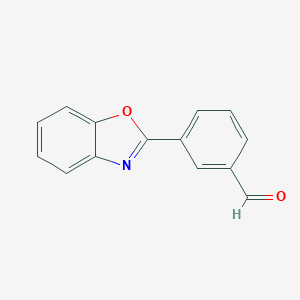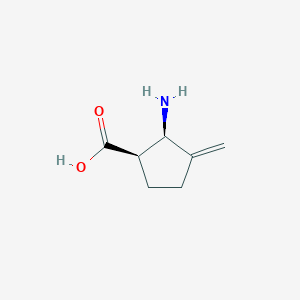
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid, commonly known as ACPC, is a non-proteinogenic amino acid that has been widely used in scientific research. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
ACPC acts as a partial agonist of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. ACPC has also been shown to modulate GABA receptors by enhancing the activity of the receptor.
生化学的および生理学的効果
ACPC has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in learning and memory. ACPC has also been found to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, ACPC has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
実験室実験の利点と制限
ACPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its mechanism of action is well understood. However, ACPC also has some limitations. It has a relatively low potency compared to other NMDA receptor agonists, which may limit its usefulness in some experiments. Additionally, its effects on GABA receptors are not well understood, which may limit its usefulness in studies of these receptors.
将来の方向性
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its effects on GABA receptors and its potential as an anxiolytic and antidepressant agent. Finally, there is potential for the development of new compounds based on ACPC that may have improved potency and selectivity for specific receptors.
合成法
ACPC can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-methylcyclopentanone with nitromethane to form 2-nitro-3-methylcyclopentanone. This intermediate is then reduced with sodium borohydride to yield 2-amino-3-methylcyclopentanone. Finally, this compound is treated with diethyl oxalate to form ACPC.
科学的研究の応用
ACPC has been used in various scientific research studies due to its unique properties. It has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. ACPC has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, ACPC has been used in studies of GABA receptors, which are involved in the regulation of anxiety, depression, and sleep.
特性
CAS番号 |
156292-95-4 |
|---|---|
製品名 |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-3-5(6(4)8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChIキー |
MHIUKOLUZJMKNW-RITPCOANSA-N |
異性体SMILES |
C=C1CC[C@H]([C@H]1N)C(=O)O |
SMILES |
C=C1CCC(C1N)C(=O)O |
正規SMILES |
C=C1CCC(C1N)C(=O)O |
同義語 |
Cyclopentanecarboxylic acid, 2-amino-3-methylene-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



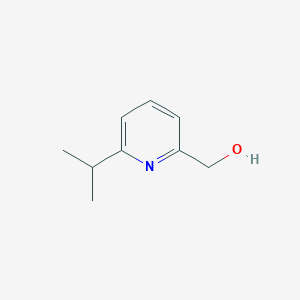
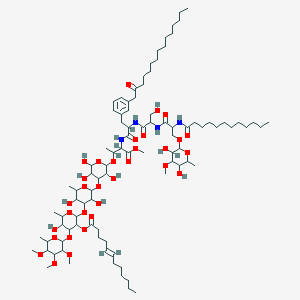
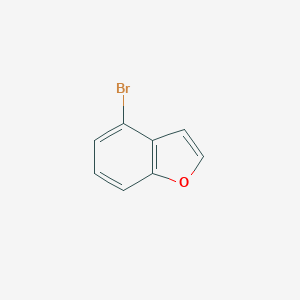
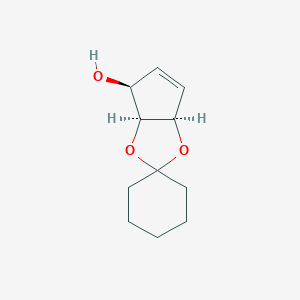
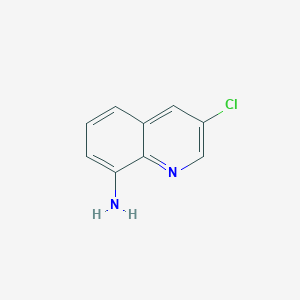
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
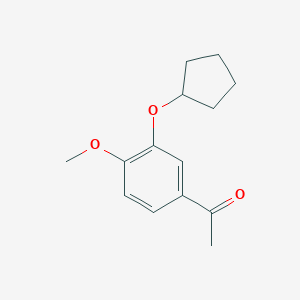
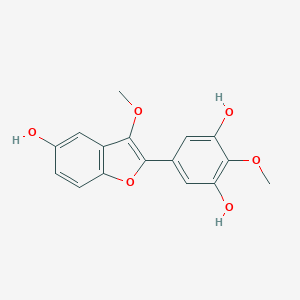
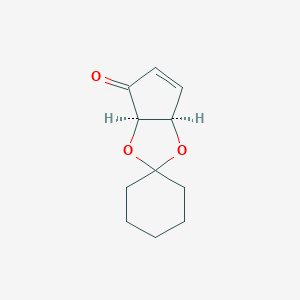
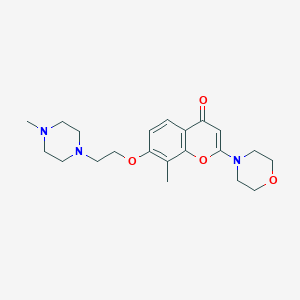
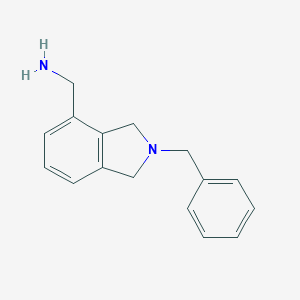

![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
